molecular formula C25H28O6 B1212080 Nymphaeol A

Nymphaeol A

Cat. No. B1212080
M. Wt: 424.5 g/mol
InChI Key: XCYSQFHYFNWYFP-CEMXSPGASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nymphaeol A is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy group at positions 5, 7, 3' and 4' and a geranyl group at position 6. Isolated from Macaranga tanarius and propolis collected in Okinawa, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.

Scientific Research Applications

Antidiabetic Properties

Nymphaea species, which contain Nymphaeol A, exhibit significant antidiabetic properties. Studies have shown that Nymphaeol A reverses damaged endocrine tissue and stimulates insulin secretion in beta-cells, offering a potential therapy for diabetes due to its ability to promote insulin secretion and glucose absorption (Raja, Sethiya, & Mishra, 2010). Additionally, nymphayol, another compound from Nymphaea stellata, increases glucose-stimulated insulin secretion and enhances insulin sensitivity, further supporting its antidiabetic potential (Subash-Babu, Ignacimuthu, & Alshatwi, 2015).

Antiangiogenic and Apoptotic Activities

Nymphaeol A has demonstrated strong antiangiogenic activities, inhibiting new vessel formation by inactivating key molecular pathways like MEK1/2 and ERK1/2 in human umbilical vein endothelial cells. It also induces caspase-dependent apoptosis in these cells, suggesting its potential use in preventing tumor-induced angiogenesis (Tsuchiya et al., 2013).

Hepatoprotective Effects

Nymphaea stellata, containing Nymphaeol A, shows hepatoprotective activity against carbon tetrachloride-induced hepatic damage. This is evident from its ability to regulate serum marker enzymes, bilirubin levels, and liver antioxidant enzyme activities, highlighting its potential in treating liver disorders (Bhandarkar & Khan, 2004).

Antioxidant Properties

Nymphaea alba, related to the species containing Nymphaeol A, has been studied for its antioxidant properties. Extracts of this plant show high content of polyphenols and flavonoids, with significant antiradical activities. This suggests a potential role of Nymphaeol A in antioxidant therapies (Cudălbeanu et al., 2018).

Anti-inflammatory and Analgesic Activities

Nymphaea species are also recognized for their anti-inflammatory and analgesic properties. Compounds from these plants, including Nymphaeol A, have been shown to reduce inflammation and pain, supporting their traditional use in managing inflammatory diseases (Rege et al., 2020).

Neuroprotective Effects

Extracts of Nymphaea stellata leaves demonstrate activity against acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment. This indicates a potential application of Nymphaeol A in neuroprotective therapies (Devarajan, 2017).

properties

Product Name

Nymphaeol A

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1

InChI Key

XCYSQFHYFNWYFP-CEMXSPGASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C

synonyms

nymphaeol A
propolin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nymphaeol A
Reactant of Route 2
Reactant of Route 2
Nymphaeol A
Reactant of Route 3
Nymphaeol A
Reactant of Route 4
Nymphaeol A
Reactant of Route 5
Nymphaeol A
Reactant of Route 6
Nymphaeol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.